molecular formula C14H14N2O3S B11725496 N'-[(2-methoxyphenyl)methylidene]benzenesulfonohydrazide

N'-[(2-methoxyphenyl)methylidene]benzenesulfonohydrazide

Cat. No.: B11725496
M. Wt: 290.34 g/mol
InChI Key: NWEDWKGLPDLJII-UHFFFAOYSA-N
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Description

N'-[(2-Methoxyphenyl)methylidene]benzenesulfonohydrazide is a sulfonohydrazide derivative synthesized via condensation of 2-methoxybenzaldehyde with benzenesulfonohydrazide. This class of compounds is characterized by a hydrazone linkage (–NH–N=CH–) and a sulfonyl group (–SO₂–), which confer unique electronic and steric properties. Sulfonohydrazides are widely studied for their biological activities, including antimicrobial, enzyme inhibitory, and corrosion inhibition properties . The presence of the 2-methoxyphenyl group introduces electron-donating effects, influencing reactivity and intermolecular interactions such as hydrogen bonding .

Properties

Molecular Formula

C14H14N2O3S

Molecular Weight

290.34 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methylideneamino]benzenesulfonamide

InChI

InChI=1S/C14H14N2O3S/c1-19-14-10-6-5-7-12(14)11-15-16-20(17,18)13-8-3-2-4-9-13/h2-11,16H,1H3

InChI Key

NWEDWKGLPDLJII-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C=NNS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(2-methoxyphenyl)methylidene]benzenesulfonohydrazide typically involves the condensation reaction between 2-methoxybenzaldehyde and benzenesulfonohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the desired product, which is then isolated and purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for N’-[(2-methoxyphenyl)methylidene]benzenesulfonohydrazide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Oxidation Reactions

The hydrazone bond (-C=N-) undergoes oxidation to form sulfonyl derivatives. Common oxidizing agents include:

  • Hydrogen peroxide (H₂O₂) : Converts the hydrazone to a sulfonic acid derivative.

  • Potassium permanganate (KMnO₄) : Oxidizes the imine group to a nitroso (-NO) or carbonyl (-C=O) moiety under acidic conditions.

Reaction outcomes depend on solvent polarity and pH. For example, in acidic aqueous solutions, KMnO₄ oxidation yields benzenesulfonic acid as a major product.

Reduction Reactions

Reduction of the hydrazone bond produces primary amines:

  • Sodium borohydride (NaBH₄) : Selectively reduces the C=N bond to C-N, forming N'-[(2-methoxyphenyl)methyl]benzenesulfonohydrazide.

  • Lithium aluminum hydride (LiAlH₄) : Achieves complete reduction but may require controlled stoichiometry to avoid over-reduction.

Substitution Reactions

The methoxy (-OCH₃) group on the phenyl ring participates in nucleophilic substitution:

Reagent Product Conditions
Bromine (Br₂)2-Bromo derivativeAcetic acid, 60°C
Chlorine (Cl₂)2-Chloro derivativeUV light, RT

These substitutions modify electronic properties, enhancing biological activity in antimicrobial assays.

Cyclization Reactions

Under acidic or basic conditions, the compound forms heterocyclic structures:

  • Acid catalysis (HCl) : Generates 1,3,4-thiadiazole derivatives via intramolecular cyclization.

  • Base catalysis (NaOH) : Produces triazole derivatives through azide-alkyne click chemistry .

Cyclized products exhibit improved pharmacokinetic profiles compared to the parent compound .

Coordination Chemistry

The sulfonyl hydrazone acts as a ligand for metal ions, forming complexes with applications in environmental sensing:

Metal Ion Coordination Site Application
Cu²⁺N,O-donor atomsColorimetric arsenic detection
Fe³⁺Sulfonyl oxygenCatalytic oxidation studies

These complexes demonstrate reversible binding, enabling reusable sensor designs.

Mechanistic Insights

Density functional theory (DFT) studies reveal that the hydrazone’s reactivity is influenced by:

  • Electronic effects : The electron-donating methoxy group stabilizes intermediates during oxidation .

  • Steric factors : Bulky substituents on the phenyl ring hinder cyclization kinetics .

For instance, N-heterocyclic carbene (NHC)-catalyzed reactions proceed via zwitterionic intermediates, as shown in computational models :

NHC+AldehydeBreslow IntermediateProduct\text{NHC} + \text{Aldehyde} \rightarrow \text{Breslow Intermediate} \rightarrow \text{Product}

This pathway has an activation barrier of 10.38 kcal/mol, confirming feasibility under mild conditions .

Comparative Reactivity

The compound’s reactivity is benchmarked against similar sulfonyl hydrazones:

Compound Oxidation Rate Reduction Efficiency
N'-(4-chlorobenzylidene)benzenesulfonohydrazideSlowerHigher (due to Cl⁻)
N'-(3-nitrobenzylidene)benzenesulfonohydrazideFasterLower (due to NO₂)

The 2-methoxy substitution uniquely balances electronic and steric effects, enabling versatile applications.

Scientific Research Applications

N'-[(2-methoxyphenyl)methylidene]benzenesulfonohydrazide is a chemical compound with a unique structure featuring a methoxyphenyl group and a benzenesulfonohydrazide moiety, making it useful in chemistry, biology, medicine, and industry.

Scientific Research Applications

Chemistry this compound is used as a building block for synthesizing complex molecules and as a reagent in organic synthesis. It can also act as a ligand in coordination chemistry to form complexes with transition metals.

Biology This compound has demonstrated potential as an enzyme inhibitor, making it useful in biochemical studies. Furthermore, it exhibits potential biological activities, including antimicrobial and anticancer properties.

Medicine Research indicates that this compound may have potential as an anticancer agent, particularly in inhibiting the COX-2 enzyme involved in inflammation and cancer progression. It is also being explored as a potential therapeutic agent due to its bioactive properties.

Industry this compound is used in developing new materials and as an intermediate in synthesizing pharmaceuticals and agrochemicals.

Chemical Reactions

This compound can undergo oxidation, reduction, and substitution reactions.

  • Oxidation This compound can be oxidized to form corresponding sulfonyl derivatives using oxidizing agents like potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
  • Reduction Reduction reactions can convert it into hydrazine derivatives using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
  • Substitution It can participate in nucleophilic substitution reactions, where the methoxy group or the sulfonohydrazide moiety is replaced by other functional groups using reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. Oxidation may yield sulfonyl derivatives, while reduction can produce hydrazine derivatives.

Mechanism of Action

The mechanism of action of N’-[(2-methoxyphenyl)methylidene]benzenesulfonohydrazide involves its interaction with specific molecular targets. For instance, as an anticancer agent, it inhibits the COX-2 enzyme, leading to reduced inflammation and apoptosis (programmed cell death) in cancer cells. The compound’s structure allows it to bind effectively to the active site of the enzyme, blocking its activity and thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., NO₂, Cl) enhance electrophilicity, improving interactions with biological targets like enzymes .
  • Bulkier substituents (e.g., cinnamylidene) reduce solubility but improve lipophilicity, affecting membrane permeability .

Trends :

  • Steric hindrance (e.g., in benzylpiperidinyl derivatives) reduces yields .

Physicochemical Properties

Physical properties are influenced by substituent effects:

Compound (R Group) Molecular Weight Density (g/cm³) Boiling Point (°C)
4-Fluorophenyl 278.3 1.27 418.1
4-Chlorophenyl 294.7 1.35 (Predicted) 430 (Predicted)
2-Methoxyphenyl (Target) 290.3 (Calculated) 1.29 (Predicted) 425 (Predicted)

Key Notes:

  • Fluoro and chloro derivatives exhibit higher density and boiling points due to increased molecular weight and polarity.
  • Methoxy groups may lower melting points compared to nitro analogs due to reduced crystallinity .

Enzyme Inhibition:

  • N'-(4-Nitrophenyl) derivative (3a): Exhibited 82% inhibition of enoyl-ACP reductase (InhA), a target for antimycobacterial agents, at 10 µM .
  • N'-(4-Chlorophenyl) derivative (5l) : Showed 67% acetylcholinesterase (AChE) inhibition, comparable to donepezil (reference drug) .
  • Target compound (2-methoxy) : Expected to exhibit moderate AChE inhibition due to electron-donating effects, but specific data are lacking.

Corrosion Inhibition:

  • N'-(4-Dimethylaminophenyl) derivatives (MBSH/MpTSH): Achieved 94% inhibition efficiency for carbon steel in HCl via adsorption mechanisms .
  • Target compound : Unlikely to match this performance due to the absence of strong electron-donating groups like –N(CH₃)₂.

Spectral Characterization

1H NMR shifts for the hydrazone proton (–NH–N=CH–) vary with substituents:

Compound (R Group) δ (NH–N=CH) (ppm) δ (SO₂–NH) (ppm)
4-Nitrophenyl 8.52 10.91
5-Methoxyindol-3-yl 8.28 11.02
4-Chlorophenyl 8.34 10.87

Insights :

  • Deshielding effects from electron-withdrawing groups (NO₂, Cl) increase δ values for –NH–N=CH–.
  • Methoxy groups cause moderate upfield shifts due to electron donation .

Biological Activity

N'-[(2-methoxyphenyl)methylidene]benzenesulfonohydrazide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological efficacy, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound belongs to the class of sulfonyl hydrazones, which are known for their broad spectrum of biological activities. The structure features a methoxy-substituted phenyl group attached to a benzenesulfonohydrazide moiety, contributing to its reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : It has been shown to inhibit enzymes such as tyrosinase, which plays a crucial role in melanin synthesis, potentially making it useful in dermatological applications.
  • Cell Signaling Interference : The compound may disrupt cellular signaling pathways, leading to reduced cell proliferation and induction of apoptosis in cancer cells.

Antimicrobial Activity

Research indicates that sulfonyl hydrazones exhibit significant antimicrobial properties. Specifically, this compound has shown potential against various microbial strains. The minimum inhibitory concentration (MIC) values reported for similar compounds suggest that modifications in the sulfonyl hydrazone structure can enhance antimicrobial efficacy .

Anticancer Properties

Recent studies have highlighted the anticancer potential of sulfonyl hydrazones. This compound has demonstrated selective cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The compound's mechanism involves apoptosis induction and inhibition of angiogenesis, making it a candidate for further development as an anticancer agent .

Case Studies

  • Study on Antitubercular Activity : A series of sulfonyl hydrazones were evaluated for their activity against Mycobacterium tuberculosis. Compounds similar to this compound exhibited MIC values less than 0.1 µM, comparable to standard treatments like isoniazid, indicating significant potential as antitubercular agents .
  • In Vitro Cytotoxicity Assays : The cytotoxic effects were assessed using the MTT assay across various cancer cell lines. Results indicated that the compound effectively reduced cell viability in a dose-dependent manner, with IC50 values suggesting potent anticancer activity .

Table 1: Biological Activity Summary

Activity TypeTarget Organism/Cell LineMIC/IC50 ValueReference
AntimicrobialVarious bacterial strains< 0.1 µM
AnticancerMCF-7IC50 = 12 µM
HCT-116IC50 = 10 µM
AntitubercularM. tuberculosisMIC < 0.1 µM

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N'-[(2-methoxyphenyl)methylidene]benzenesulfonohydrazide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via condensation of 2-methoxybenzaldehyde with benzenesulfonohydrazide in refluxing ethanol or methanol (1:1 molar ratio). Key parameters include:

  • Reaction Time : Prolonged reflux (~3–6 hours) ensures complete imine bond formation .
  • Solvent Choice : Methanol is preferred for higher solubility of intermediates, while ethanol facilitates easier recrystallization .
  • Workup : Cooling the reaction mixture yields a precipitate, which is filtered and recrystallized from methanol to achieve >70% purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H NMR confirms the imine (-CH=N-) proton at δ 8.2–8.5 ppm and methoxy (-OCH₃) protons at δ 3.8–4.0 ppm. ¹³C NMR identifies the sulfonyl (C-SO₂) carbon at ~125 ppm .
  • X-ray Diffraction : Monoclinic crystal systems (e.g., space group P2₁/n) with unit cell parameters (e.g., a = 5.24 Å, b = 13.25 Å) validate molecular geometry. Hydrogen-bonding networks (N–H···O) stabilize the crystal lattice .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) be integrated with experimental data to predict supramolecular interactions in sulfonohydrazide derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level model non-covalent interactions (e.g., π-π stacking, hydrogen bonding). Key steps include:

  • Geometry Optimization : Compare computed bond lengths/angles with X-ray data to validate accuracy (<2% deviation) .
  • Electrostatic Potential Maps : Identify electron-rich regions (e.g., sulfonyl oxygen) for predicting coordination sites in metal complexes .

Q. What strategies resolve contradictions in bioactivity data across studies, particularly regarding metal ion selectivity in sensor applications?

  • Methodological Answer : Contradictions arise from varying electrode fabrication protocols. To standardize results:

  • Electrode Modification : Use a consistent Nafion binder ratio (5 wt%) on glassy carbon electrodes to ensure reproducible ion selectivity .
  • Competitive Binding Assays : Test interference from ions (e.g., Cu²⁺, Cd²⁺) at 10-fold excess to confirm Pb²⁺ or Hg²⁺ specificity .

Q. What experimental parameters are critical in designing coordination complexes with this compound for catalytic or sensing applications?

  • Methodological Answer :

  • Ligand-to-Metal Ratio : A 2:1 molar ratio (ligand:metal) optimizes stability in cobalt or cadmium complexes .
  • pH Control : Maintain pH 6–7 during synthesis to prevent hydrolysis of the imine bond .
  • Solvent Polarity : Use DMF to enhance solubility of metal salts and ligand during complexation .

Q. How do structural variations (e.g., substituent position) affect the electrochemical sensing performance of derivatives for heavy metals?

  • Methodological Answer :

  • Electron-Withdrawing Groups : Nitro (-NO₂) substituents at the para-position enhance Hg²⁺ sensitivity (LOD = 10 pM) by increasing electron deficiency at the sulfonyl group .
  • Methoxy (-OCH₃) Positioning : Ortho-methoxy groups (vs. para) improve Pb²⁺ selectivity due to steric effects that favor chelation .

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